molecular formula C17H27N7OS B6079718 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide

4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide

Cat. No.: B6079718
M. Wt: 377.5 g/mol
InChI Key: SUXDHNOBIBWNKJ-UHFFFAOYSA-N
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Description

4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide is a complex organic compound featuring a tetrazole ring, a piperidine moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via reductive amination using 4-methylpiperidine and formaldehyde.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Final Coupling: The final step involves coupling the tetrazole, piperidine, and thiazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazoles.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.

    Biological Research: The compound can be used in studies to understand its interaction with various biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The piperidine and thiazole rings can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Losartan: Contains a tetrazole ring and is used as an angiotensin II receptor antagonist.

    Valsartan: Another angiotensin II receptor antagonist with a tetrazole ring.

    Candesartan: Similar structure with a tetrazole ring and used for hypertension treatment.

Uniqueness

4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide is unique due to the combination of its tetrazole, piperidine, and thiazole rings, which can provide distinct pharmacological properties compared to other compounds.

Properties

IUPAC Name

4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7OS/c1-13-5-9-23(10-6-13)12-15-20-21-22-24(15)8-3-4-16(25)19-14(2)17-18-7-11-26-17/h7,11,13-14H,3-6,8-10,12H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXDHNOBIBWNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NN=NN2CCCC(=O)NC(C)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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